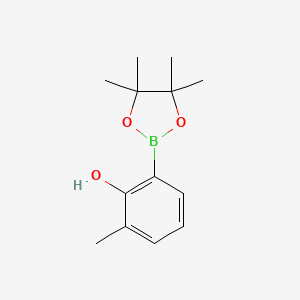![molecular formula C10H11ClFN B2961566 [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine CAS No. 1342004-75-4](/img/structure/B2961566.png)
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11ClFN. It has a molecular weight of 199.65 . This compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-chloro-4-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.
Physical And Chemical Properties Analysis
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The boiling point of this compound is not specified .
Applications De Recherche Scientifique
Antidepressant Drug Candidates
Cyclopropyl methanamine derivatives have been explored for their potential as antidepressant drugs. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, showing promising results as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrated robust antidepressant-like activity in vivo, indicating the potential of cyclopropyl methanamine derivatives in developing new antidepressants (Sniecikowska et al., 2019).
Anti-viral Activity
Research by Kolocouris et al. (1994) on aminoadamantane derivatives, including some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, revealed their efficacy against influenza A virus. These findings underscore the potential of cyclopropyl methanamine derivatives in antiviral therapy, particularly as specific anti-influenza A agents (Kolocouris et al., 1994).
Organic Synthesis and Chemical Reactions
Cyclopropyl methanamine derivatives serve as key intermediates in organic synthesis. Patrick et al. (2002) demonstrated the high-yield preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. This study highlights the utility of cyclopropyl derivatives in synthesizing complex organic compounds through cycloaddition reactions (Patrick et al., 2002).
Anti-Mycobacterial Agents
An efficient synthesis of aryloxyphenyl cyclopropyl methanones, reported by Dwivedi et al. (2005), indicated significant anti-tubercular activities against M. tuberculosis H37Rv. The most active compounds displayed activity against multidrug-resistant strains, suggesting the potential of cyclopropyl methanamine derivatives as anti-mycobacterial agents (Dwivedi et al., 2005).
Mécanisme D'action
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using appropriate personal protective equipment. If swallowed or in case of skin or eye contact, medical help should be sought .
Propriétés
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBZRFWVFNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

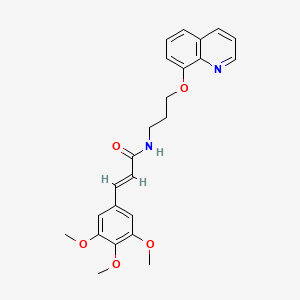
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
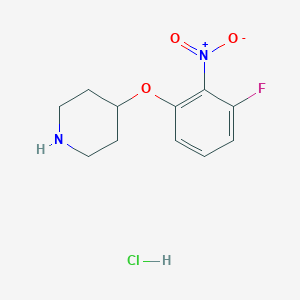
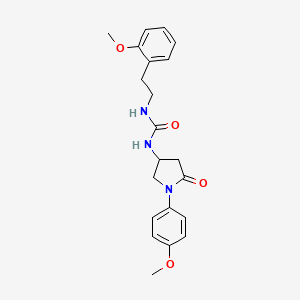
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)

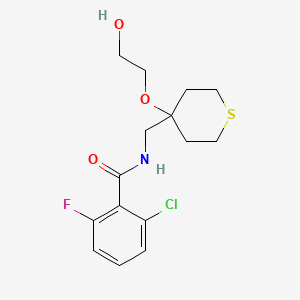
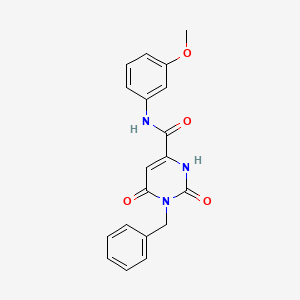

![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
